3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c14-11-3-1-2-9(6-11)13-7-10-8-15-5-4-12(10)16-17-13/h1-3,6-7,15H,4-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCSLPAIPQAQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with a suitable dicarbonyl compound to yield the desired pyridazine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine has been studied for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential use in developing new therapeutic agents targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, or microbial growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of pyrido[4,3-c]pyridazine derivatives are highly dependent on substituents. Below is a comparative analysis:
Pharmacological Activity
- Fluorophenyl Derivative : The 3-fluorophenyl group in the target compound improves binding to Bcl-xL, a protein implicated in cancer cell apoptosis. Fluorine’s electronegativity and small atomic radius optimize hydrophobic and van der Waals interactions in protein pockets .
- Chloro Derivatives : Chlorine substituents (e.g., 3-chloro analogs) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions but may reduce metabolic stability compared to fluorine .
- Amino and Morpholine Derivatives: The 3-amine group (e.g., 6-Methyl-3-amine) enables hydrogen bonding with biological targets, while morpholine derivatives exhibit improved blood-brain barrier penetration due to increased polarity .
Biological Activity
3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent studies.
- Common Name : this compound dihydrochloride
- CAS Number : 2768332-22-3
- Molecular Formula : C13H14Cl2FN3
- Molecular Weight : 302.17 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant activity against various cancer cell lines:
- Cell Line Sensitivity :
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.76 | Tubulin polymerization inhibition |
| MCF-7 (Breast) | 2.28 | Apoptosis via Bcl-2/Bax modulation |
| HCT-116 (Colon) | 3.46 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties through various mechanisms:
- Inhibition of Pro-inflammatory Cytokines :
The mechanisms underlying the biological activities of this compound include:
-
Tubulin Binding :
- The compound interacts with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division.
-
Cytokine Modulation :
- It inhibits the phosphorylation of key signaling molecules involved in inflammatory responses.
Study 1: Antitumor Activity in Vivo
A study evaluated the efficacy of this compound in mouse models implanted with human cancer cells. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Study 2: Neuroprotective Effects
In a neuroinflammation model using LPS-injected mice, treatment with the compound led to a marked decrease in inflammatory markers and improved behavioral outcomes compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
